![molecular formula C19H17N3O B2855226 N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 359595-25-8](/img/structure/B2855226.png)
N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide” is a chemical compound with the CAS number 359595-25-8 . It’s also known by other names such as “N’-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide” and "Benzoic acid, 2-(1H-pyrrol-1-yl)-, 2-[(3-methylphenyl)methylene]hydrazide" .
Scientific Research Applications
Antibacterial Activity
This compound has been studied for its antibacterial properties. The pyrrol-1-yl and benzohydrazide groups are known to contribute to antibacterial activity . Research indicates that derivatives of this compound can be effective against various bacterial strains, making it a valuable asset in the development of new antibiotics.
Antitubercular Properties
In addition to its antibacterial uses, there is evidence that this compound and its derivatives have antitubercular activity . This makes it a candidate for further research and development in the fight against tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.
Enzyme Inhibition
The compound has shown potential as an inhibitor of enoyl ACP reductase and DHFR enzymes . These enzymes are involved in fatty acid synthesis and folate metabolism, respectively. Inhibiting these enzymes can disrupt the growth and proliferation of bacteria, which is why this compound could be important in creating new antimicrobial drugs.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various enzymes . Through these studies, researchers can predict how the compound binds to enzyme active sites, which is crucial for drug design and development.
ADMET Profile Analysis
The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for evaluating its potential as a drug candidate . Understanding its pharmacokinetics and pharmacodynamics is key to developing safe and effective pharmaceuticals.
Anticancer Research
While specific studies on this compound’s anticancer properties are not readily available, the pyrrole moiety is a common feature in many anticancer agents . Therefore, this compound could serve as a scaffold for designing new anticancer drugs, warranting further investigation into its efficacy and mechanism of action in cancer treatment.
properties
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-15-7-6-8-16(13-15)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYODXGUHXLQXGL-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

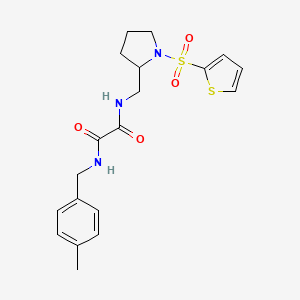
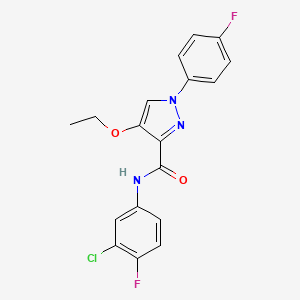

![N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2855151.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855152.png)
![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)
![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2855155.png)
![(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B2855156.png)
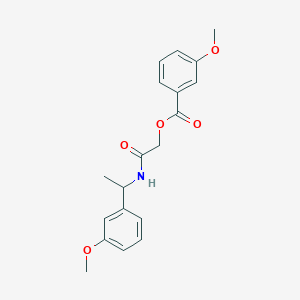
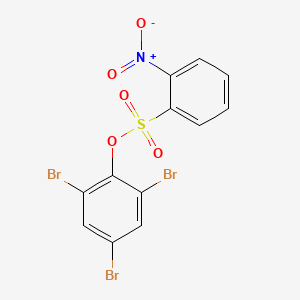
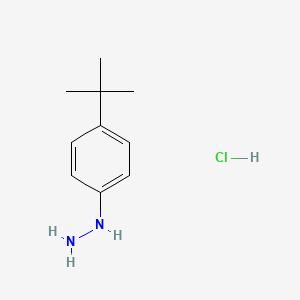
![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)
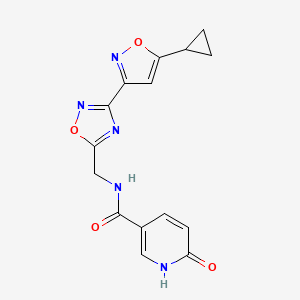
![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)